2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol
Description
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol is a pyrazole-derived compound featuring an ethyl group at the 1-position of the pyrazole ring and an ethoxyethanol substituent at the 4-position. Its molecular formula is C₇H₁₂N₂O₂, with the SMILES notation CCOC1=C(C=NN1CC)CCO .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-9-6-7(5-8-9)11-4-3-10/h5-6,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAZEXQRPLJBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol typically involves the reaction of 1-ethyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethyl-substituted pyrazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Application Comparison
Table 1: Key Properties of 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol and Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Target Compound | C₇H₁₂N₂O₂ | ~310–320 (est.) | <52 (est.) | Surfactants, emulsifiers |
| 2-(1H-Pyrazol-4-yl)ethanol | C₅H₈N₂O | 307.6 | 52–56 | Chemical intermediates |
| ECOSURF™ Surfactant | Complex | Variable | N/A | Paints, coatings |
| 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | C₆H₁₀N₂O | N/A | N/A | Specialty synthesis |
Research Findings:
Lipophilicity: The ethyl group on the target compound’s pyrazole nitrogen enhances solubility in organic solvents compared to unsubstituted analogs like 2-(1H-pyrazol-4-yl)ethanol .
Surfactant Potential: The ethoxyethanol chain balances hydrophilic-lipophilic properties, making it competitive with APEO alternatives but less effective than high-molecular-weight copolymers like ECOSURF .
Synthetic Flexibility: Pyrazole derivatives with ethanol/ethoxyethanol groups are versatile intermediates, as seen in condensation reactions (e.g., ’s use of NaOH in ethanol) .
Q & A
Q. What are the common synthetic routes for preparing 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)ethanol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 1-ethyl-1H-pyrazol-4-ol with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Key variables include:
- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts: Base catalysts like NaOH or K₂CO₃ facilitate deprotonation of the pyrazole hydroxyl group.
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Ethylene oxide coupling | 65–75 | N₂, 100°C, DMF, 12h | |
| Williamson ether synthesis | 50–60 | K₂CO₃, reflux, THF, 24h |
Q. How is the structural integrity of this compound validated in experimental settings?
Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR: and NMR confirm the presence of the ethyl group (δ ~1.3 ppm for CH₃) and ether linkage (δ ~4.2 ppm for OCH₂).
- X-ray crystallography: Resolves bond lengths and angles (e.g., C-O bond ~1.42 Å) and hydrogen-bonding networks (e.g., O-H···N interactions) .
- Mass spectrometry: ESI-MS validates the molecular ion peak at m/z 171.1 [M+H]⁺ .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and eye protection (P280, P305+P351+P338) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
Answer: Contradictions often arise from:
- Solvent effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.
- Impurities: Trace solvents or unreacted starting materials can skew signals. Use preparative HPLC or column chromatography for purification .
- Tautomerism: Pyrazole ring tautomerization (e.g., 1H vs. 2H forms) may require variable-temperature NMR studies .
Q. What strategies optimize the regioselectivity of pyrazole functionalization during synthesis?
Answer: Regioselectivity is influenced by:
Q. How do computational models (e.g., DFT, MD) predict the compound’s interaction with biological targets?
Answer:
- Docking studies: Identify binding affinities to enzymes/receptors (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- Molecular dynamics (MD): Simulate stability of ligand-protein complexes over 100-ns trajectories.
- ADMET predictions: Assess bioavailability and toxicity via SwissADME or ProTox-II .
Q. What experimental approaches validate the thermodynamic vs. kinetic control of reaction pathways?
Answer:
- Temperature-dependent studies: Lower temperatures favor kinetic products (e.g., metastable intermediates), while higher temperatures favor thermodynamic stability .
- Quenching experiments: Halting reactions at intervals and analyzing intermediates via LC-MS.
- Isolation of intermediates: Crystallize transient species for structural confirmation .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or conformational isomerism?
Answer:
Q. What methodologies address low yields in large-scale syntheses of this compound?
Answer:
- Flow chemistry: Continuous reactors improve heat/mass transfer and reduce side reactions.
- Catalyst optimization: Switch homogeneous bases (e.g., NaOH) to heterogeneous alternatives (e.g., Amberlyst A-21) for easier recovery .
- Process analytical technology (PAT): Use in-line FTIR to monitor reaction progress in real time.
Q. How do substituent modifications (e.g., replacing ethyl with bulkier groups) alter reactivity or biological activity?
Answer:
- Steric hindrance: Bulky groups (e.g., isopropyl) reduce nucleophilic attack at the pyrazole 4-position.
- Electronic effects: Electron-donating groups (e.g., -OCH₃) increase electron density, enhancing electrophilic substitution.
- Biological impact: Ethyl-to-fluorine substitution improves metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
